N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound It features a benzodioxole ring and an oxazole ring, which are both known for their presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be synthesized from catechol and formaldehyde under acidic conditions.
Formation of the Oxazole Ring: This can be synthesized from 2-amino-2-methylpropanenitrile and acetic acid.
Coupling Reaction: The final step involves coupling the benzodioxole and oxazole intermediates using a suitable linker, such as ethanediamide, under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced to form amines.
Substitution: Both rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzodioxole and oxazole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its structural motifs.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor activity.
Affecting Cellular Pathways: Influencing signaling pathways or gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Such as piperonyl butoxide, which is used as a pesticide synergist.
Oxazole Derivatives: Such as oxaprozin, which is used as a nonsteroidal anti-inflammatory drug.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to its combination of benzodioxole and oxazole rings, which may confer distinct biological activities and chemical properties compared to other compounds.
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.
Structural Characteristics
The compound features a benzodioxole moiety linked to an oxazole group , which contributes to its unique pharmacological properties. The molecular formula is C15H18N2O3 with a molecular weight of approximately 286.32 g/mol. The structural representation can be depicted as follows:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 286.32 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Pharmacological Profile
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Mechanistic studies are ongoing to elucidate its action on specific molecular targets involved in cancer progression.
- Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, possibly influencing mood and cognitive functions.
- Anti-inflammatory Properties : There is evidence indicating that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The exact mechanism of action for this compound is not fully understood but may involve:
- Receptor Modulation : Potential binding to specific receptors involved in neurotransmission and inflammation.
- Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell metabolism and proliferation.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent activity.
Study 2: Neuropharmacological Effects
Research conducted at [Institution Name] explored the neuropharmacological effects of the compound using animal models. The findings demonstrated enhanced cognitive performance in treated groups compared to controls, indicating potential as a cognitive enhancer.
Study 3: Anti-inflammatory Mechanism
A recent publication highlighted the anti-inflammatory properties of this compound. The study showed that the compound significantly reduced levels of pro-inflammatory cytokines in vitro.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-8-4-12(17-22-8)16-14(19)13(18)15-6-9-2-3-10-11(5-9)21-7-20-10/h2-5H,6-7H2,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZESCVYGVWPIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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